4-{4-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine
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Overview
Description
4-{4-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine typically involves multiple steps, starting with the preparation of the core heterocyclic structures. The synthesis can be outlined as follows:
Preparation of 3-Methyl-1,2,4-thiadiazole: This can be synthesized by the reaction of methyl hydrazinecarbodithioate with hydrazonoyl chloride derivatives.
Formation of Piperazine Derivative: The 3-Methyl-1,2,4-thiadiazole is then reacted with piperazine to form the piperazinyl-thiadiazole intermediate.
Coupling with Pyrimidine: The piperazinyl-thiadiazole intermediate is then coupled with a pyrimidine derivative under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-{4-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The piperazine and morpholine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{4-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: Used in studies to understand the interaction of heterocyclic compounds with biological targets.
Chemical Biology: Employed in the design of molecular probes for studying biological pathways.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-{4-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Piperazine Derivatives: Compounds with piperazine rings are known for their diverse pharmacological properties.
Pyrimidine Derivatives: Pyrimidine-based compounds are widely studied for their therapeutic potential.
Uniqueness
4-{4-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine is unique due to its combination of three distinct heterocyclic rings, which may confer a unique spectrum of biological activities and chemical reactivity. This structural complexity can lead to specific interactions with biological targets that are not observed with simpler compounds.
Properties
Molecular Formula |
C15H21N7OS |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-[4-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C15H21N7OS/c1-12-17-15(24-19-12)22-6-4-20(5-7-22)13-2-3-16-14(18-13)21-8-10-23-11-9-21/h2-3H,4-11H2,1H3 |
InChI Key |
YMKUKAYDFNBDAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=N1)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4 |
Origin of Product |
United States |
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